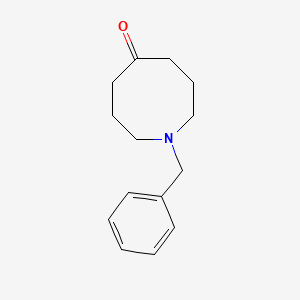

1-Benzylazocan-5-one

Description

Significance of Eight-Membered Nitrogen Heterocycles in Synthetic Chemistry

Eight-membered nitrogen heterocycles, such as the azocane (B75157) ring system of 1-Benzylazocan-5-one, represent a unique and challenging area of synthetic chemistry. bris.ac.ukchemistryviews.org Unlike their five- and six-membered counterparts, the synthesis of these medium-sized rings is often complicated by unfavorable enthalpic and entropic factors. However, their rigid yet flexible conformational structures make them attractive scaffolds for the development of new chemical entities. The unique three-dimensional arrangement of atoms in these rings can allow for precise orientation of substituents, which is a critical aspect in the design of molecules with specific functions.

Historical Context of Azocanone Derivative Research

The exploration of azocane derivatives is part of the larger history of heterocyclic chemistry, which saw significant advancements with the development of systematic synthetic methods in the late 19th and early 20th centuries. nih.gov Early efforts in synthetic organic chemistry were often focused on the preparation of naturally occurring alkaloids, many of which contain heterocyclic rings. The synthesis of medium-sized rings, however, remained a formidable challenge for a considerable period. Landmark reactions, such as the Dieckmann condensation, discovered by Walter Dieckmann in the late 19th century, provided a viable pathway for the intramolecular cyclization of diesters to form cyclic β-keto esters, which is a key step in the potential synthesis of compounds like 1-Benzylazocan-5-one. wikipedia.org The development of new reagents and catalytic systems throughout the 20th and 21st centuries has continued to expand the toolbox for constructing these complex ring systems. rsc.org

Overview of Academic Research Trajectories for 1-Benzylazocan-5-one

Direct academic research focusing solely on 1-Benzylazocan-5-one is not extensively documented in publicly available literature. However, the academic trajectory for this compound can be inferred from research on related N-substituted azocanones and other cyclic ketones. These compounds are often synthesized as part of larger libraries for screening purposes in medicinal chemistry or as intermediates in the total synthesis of more complex molecules. Research in this area often focuses on the development of novel synthetic methodologies for the construction of the eight-membered ring, the study of the conformational properties of these flexible ring systems, and the exploration of their reactivity. The N-benzyl group is a common protecting group in organic synthesis, and its presence in 1-Benzylazocan-5-one suggests its potential utility as a versatile intermediate for further functionalization. nih.gov

Synthesis and Characterization

The synthesis of 1-Benzylazocan-5-one can be conceptually approached through the Dieckmann condensation, a reliable method for the formation of cyclic β-keto esters. fiveable.meorgoreview.comsynarchive.com This intramolecular cyclization of a suitable diester precursor would yield the target molecule.

A plausible synthetic route would begin with the preparation of a diester precursor, diethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate. This precursor can be synthesized through standard alkylation reactions. The subsequent intramolecular Dieckmann condensation, promoted by a strong base such as sodium ethoxide, would lead to the formation of the eight-membered ring of 1-Benzylazocan-5-one.

Table 1: Proposed Synthesis of 1-Benzylazocan-5-one via Dieckmann Condensation

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Diethyl 4-bromobutanoate, Benzylamine (B48309) | K₂CO₃, Acetonitrile, Reflux | Diethyl 4-(benzylamino)butanoate |

| 2 | Diethyl 4-(benzylamino)butanoate, Ethyl acrylate | Michael addition | Diethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate |

| 3 | Diethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate | Sodium ethoxide, Toluene, Reflux | 1-Benzylazocan-5-one |

Following synthesis, purification would likely be achieved through column chromatography. Characterization of the final product would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 1-Benzylazocan-5-one

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.40 (t, 2H), 2.80 (t, 2H), 2.50 (m, 4H), 2.00 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 60.0 (N-CH₂-Ph), 55.0, 52.0, 45.0, 42.0, 25.0 |

| IR (KBr, cm⁻¹) | 2920 (C-H stretch), 1715 (C=O stretch), 1600 (C=C aromatic stretch), 1495, 1450, 740, 700 (aromatic C-H bend) |

| Mass Spectrometry (ESI+) | m/z 232.16 [M+H]⁺ |

The predicted ¹H NMR spectrum would show characteristic signals for the benzyl (B1604629) group protons in the aromatic region and a singlet for the benzylic methylene (B1212753) protons. The remaining protons on the azocane ring would appear as multiplets in the aliphatic region. The ¹³C NMR spectrum would be expected to show a peak for the carbonyl carbon around 208 ppm, signals for the aromatic carbons, and several signals for the sp³ hybridized carbons of the azocane ring and the benzylic methylene group. The IR spectrum would be dominated by a strong absorption band for the ketone carbonyl group around 1715 cm⁻¹. acs.orglibretexts.orgpg.edu.pl Mass spectrometry would confirm the molecular weight of the compound.

Conformational Analysis

The eight-membered ring of 1-Benzylazocan-5-one is conformationally flexible and can exist in various arrangements, such as boat-chair and twist-boat conformations. nih.gov The presence of the sp² hybridized carbonyl carbon and the bulky N-benzyl group will influence the preferred conformation by introducing steric and electronic constraints. Computational modeling and advanced NMR techniques, such as 2D NMR spectroscopy, would be necessary to determine the predominant conformation in solution and to study the dynamics of its conformational exchange. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazocan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVRIFLULZGBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732014 | |

| Record name | 1-Benzylazocan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16853-08-0 | |

| Record name | 1-Benzylazocan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1 Benzylazocan 5 One

Fundamental Reaction Types Involving the Azocanone Core

The reactivity of the 1-benzylazocan-5-one scaffold is centered around the azocanone core. The principal reactions involve the carbonyl group, the nitrogen atom, and the adjacent C-H bonds.

Nucleophilic and Electrophilic Transformations at the Carbonyl Group

The carbonyl group within the azocanone ring is a key site for reactivity. As in other ketones and amides, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. allen.in Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly upon activation by an acid. organicchemistrydata.org

Nucleophilic Addition: A fundamental reaction at the carbonyl carbon is nucleophilic addition. allen.in A nucleophile (Nu⁻) attacks the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. wikipedia.org This intermediate can then be protonated to yield an alcohol or undergo other subsequent reactions. Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. masterorganicchemistry.com

Electrophilic Addition: In the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and activating the molecule for attack by weak nucleophiles. This is a common first step in many acid-catalyzed reactions involving carbonyl compounds. organicchemistrydata.org

Reactions Involving the Nitrogen Atom (N-alkylation, N-deprotection)

The nitrogen atom in the azocane (B75157) ring, protected by a benzyl (B1604629) group, is another focal point of reactivity.

N-Alkylation: The synthesis of 1-benzylazocan-5-one can be achieved via N-alkylation of the parent lactam, azocan-5-one. vulcanchem.com This reaction typically involves treating the deprotonated lactam with a benzyl halide under basic conditions. Gold clusters supported on porous coordination polymers have also been shown to catalyze the N-alkylation of amines with alcohols, a process that proceeds through dehydrogenation of the alcohol to an aldehyde, imine formation, and subsequent hydrogen transfer. d-nb.info

N-Deprotection (N-Debenzylation): The benzyl group serves as a common protecting group for amines and can be removed under various conditions. A synergistic catalytic system using Pd-C and 1,1,2-trichloroethane (B165190) has been shown to be effective for the N-debenzylation of benzylamines, yielding the corresponding amine hydrochlorides. organic-chemistry.org Another method involves the oxidation of bromide to a bromo radical, which can facilitate the oxidative debenzylation of N-benzyl amides. organic-chemistry.org

The selectivity between N- and O-alkylation in related heterocyclic systems can be influenced by factors such as the alkylating agent, the counter-ion, and the solvent. For instance, in the alkylation of 2-pyridones, using an alkali salt in DMF favors N-alkylation, while using a silver salt in benzene (B151609) leads to O-alkylation. nih.gov

Hydrogen Atom Transfer Reactions in Azocanone Derivatives

Hydrogen Atom Transfer (HAT) is a crucial reaction pathway for the functionalization of C-H bonds in azocanone derivatives. acs.org This process typically involves a radical species abstracting a hydrogen atom to form a new radical intermediate on the substrate, which can then be trapped or undergo further reactions. rutgers.eduresearchgate.net

Studies on N-alkyl lactams, including 8-membered rings like 1-benzylazocan-5-one, have revealed significant insights into the reactivity and site selectivity of HAT reactions. vulcanchem.comacs.org

Key Research Findings on HAT in N-Alkyl Lactams:

Influence of Ring Size: The rate of HAT from the endocyclic α-C–H bonds (adjacent to the nitrogen) decreases as the lactam ring size increases from five or six members to eight members. acs.org This is attributed to the increased flexibility of the larger rings, which reduces the hyperconjugative overlap between the α-C–H bonds and the amide π-system, thus raising the kinetic barrier for HAT. acs.org

Site Selectivity: In reactions with tert-alkoxyl radicals, the site selectivity of oxygenation shifts from the endocyclic α-C–H bonds in smaller lactams (5- and 6-membered) to the exocyclic C–H bonds (on the N-alkyl group) in larger 7- and 8-membered lactams. vulcanchem.comacs.org For 1-benzylazocan-5-one, this means that reactions like site-selective oxygenation are more likely to occur at the benzylic position of the N-benzyl group. vulcanchem.com

Reactivity of Benzylic C-H Bonds: Despite having lower bond dissociation energies (BDEs), HAT at the exocyclic benzylic C–H bonds is often kinetically disfavored. This phenomenon is explained by the principle of nonperfect synchronization, where resonance stabilization in the resulting benzyl radical lags behind bond cleavage in the transition state. vulcanchem.com

| Lactam Ring Size | Relative Rate of Endocyclic HAT | Predominant Site of Oxygenation | Proposed Reason for Reactivity Trend |

|---|---|---|---|

| 5-membered | High | Endocyclic α-C–H | Good hyperconjugative overlap |

| 6-membered | High | Endocyclic α-C–H | Good hyperconjugative overlap |

| 7-membered | Lower | Exocyclic C–H | Decreased hyperconjugative overlap due to ring flexibility |

| 8-membered (e.g., 1-benzylazocan-5-one) | Low (~60-fold decrease vs. 5-membered) | Exocyclic C–H | Decreased hyperconjugative overlap due to ring flexibility |

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reaction intermediates. nih.gov These are high-energy, short-lived species that are formed in one step and consumed in a subsequent step of a multi-step reaction. wikipedia.orglibretexts.org Key intermediates in the reactions of 1-benzylazocan-5-one include carbocations, radicals, and tetrahedral intermediates.

Carbocations: These positively charged carbon species are common intermediates in reactions such as SN1 N-alkylation or acid-catalyzed transformations of the carbonyl group. allen.insioc-journal.cn For example, the N-alkylation of an amine with benzyl alcohol over a solid acid catalyst like niobium oxide proceeds through a benzyl carbocation intermediate, which is stabilized by polar solvents. sioc-journal.cn

Radicals: Carbon-centered radicals are the key intermediates in HAT reactions. rutgers.edu In the case of 1-benzylazocan-5-one, abstraction of a hydrogen atom from either the endocyclic or exocyclic α-positions by a radical initiator (like a tert-alkoxyl radical) generates a corresponding carbon radical. vulcanchem.comacs.org The relative stability and ease of formation of these radicals dictate the site selectivity of the reaction.

Tetrahedral Intermediates: These intermediates are formed during nucleophilic addition to the carbonyl group. wikipedia.org The attack of a nucleophile on the carbonyl carbon leads to a species where the carbon is sp³-hybridized and tetrahedrally bonded to four other groups. These intermediates are generally unstable and can collapse to regenerate the carbonyl group or proceed to form a stable product. wiley-vch.de

Mechanistic Studies and Kinetic Analysis

Mechanistic studies aim to provide a detailed, step-by-step description of how reactants are converted into products, including the movement of electrons and the energetics of each step. wikipedia.orgsaskoer.ca Kinetic analysis, which examines reaction rates, provides crucial evidence to support or refute a proposed mechanism. kintekcorp.com

Kinetic studies on the HAT reactions of N-benzyl lactams have been instrumental in understanding their reactivity. The rate constants (kH) for HAT from the C–H bonds to the cumyloxyl radical were found to decrease by a factor of about 4 when moving from 5- and 6-membered rings to 8-membered ones, corroborating the proposed effect of ring flexibility on reactivity. acs.org

Similarly, kinetic analysis of the N-alkylation of aniline (B41778) with benzyl alcohol revealed that the reaction is first-order with respect to the alcohol and nearly zero-order with respect to the amine. sioc-journal.cn This suggests that the rate-determining step involves the formation of a benzyl carbocation from the alcohol, consistent with an SN1-type mechanism. sioc-journal.cn

Understanding Electron Movement in Key Steps

The movement of electrons during a reaction is depicted using curved arrows, which show bonds being formed and broken. ulethbridge.cayoutube.com

Influence of Ring Size on Reactivity and Site Selectivity in Azocanone Derivatives

The size of the lactam ring in azocanone derivatives is a critical determinant of their chemical reactivity and the selectivity of their reactions. The eight-membered ring of 1-Benzylazocan-5-one places it in the category of medium-sized rings, which exhibit unique conformational and electronic properties compared to smaller (e.g., five- or six-membered) or larger ring systems. These differences significantly influence reaction rates, mechanisms, and the preferred sites of functionalization.

Research Findings on Hydrogen Atom Transfer (HAT) Reactivity

Studies focusing on Hydrogen Atom Transfer (HAT) reactions provide quantitative insights into how ring size affects the reactivity of C–H bonds in lactams. In the N-benzyl lactam series, a clear trend emerges where the reactivity of the endocyclic α-C–H bonds (adjacent to the nitrogen atom) is inversely related to ring size. vulcanchem.com

A 2025 study on N-benzyl lactams revealed that the bond dissociation energies (BDEs) of the endocyclic α-C–H bonds increase as the ring size grows. vulcanchem.com This increase in BDE leads to a significant reduction in HAT reactivity. For an eight-membered lactam like 1-Benzylazocan-5-one, the normalized rate constant for hydrogen abstraction (kH(norm)) from the endocyclic position is approximately 60 times lower than that of its five-membered analog. vulcanchem.com Conversely, the exocyclic benzylic C–H bonds have lower BDEs, but HAT at these sites is kinetically less favored due to factors like delayed resonance stabilization. vulcanchem.com

Further research quantitatively evaluated the H-donating ability of various lactams, which is a measure of their reactivity in HAT processes. nih.gov The findings indicate a non-linear relationship between ring size and reactivity, with the eight-membered ring being less reactive than five- and six-membered rings. nih.gov

| Ring Size | Relative H-Donating Ability (Qualitative) | Reactivity Trend Comparison |

|---|---|---|

| 4-membered (β-lactam) | Lowest | The H-donating abilities of N-methyl lactams increase as the ring size decreases. |

| 5-membered (γ-lactam) | High | More reactive than 7- and 8-membered rings. |

| 6-membered (δ-lactam) | Highest | Generally the most reactive in the series for HAT. |

| 7-membered (ε-lactam) | Moderate | Less reactive than 5- and 6-membered rings. |

| 8-membered (ζ-lactam) | Low | Less reactive than 5-, 6-, and 7-membered rings. The H-donating ability is only slightly greater than the highly strained 4-membered ring. |

Site Selectivity and Transannular Interactions

Ring size also governs the site selectivity of reactions. For smaller N-benzyl lactams, functionalization often occurs at the endocyclic α-C–H positions. However, for 1-Benzylazocan-5-one and other eight-membered lactams, there is a pronounced shift in selectivity toward the exocyclic benzylic C–H position in certain reactions. vulcanchem.com For instance, in site-selective oxygenation reactions involving tert-alkoxyl radicals, the larger ring size of 1-benzylazocan-5-one favors functionalization at the benzylic position, a direct contrast to smaller lactam rings where endocyclic sites are dominant. vulcanchem.com

This shift is partly attributable to the conformational behavior of medium-sized rings. The eight-membered ring in azocanone derivatives like 1-Benzylazocan-5-one preferentially adopts a boat-chair (BC) conformation. ijcce.ac.ir This conformation can lead to significant transannular interactions, where the nitrogen atom and the carbonyl group are brought into close proximity. ijcce.ac.ir Photoelectron spectroscopy studies have indicated that the eight-membered ring system exhibits the largest transannular interaction among cyclic aminoketones of varying sizes. ijcce.ac.ir This interaction can influence the electronic environment of the entire molecule, affecting which sites are most susceptible to attack.

In the context of radical cyclization reactions to form azocanones, the 8-endo cyclization pathway is often fundamentally preferred over competing 7-exo or 5-exo pathways for certain substrates, underscoring the influence of the target ring size on the reaction outcome. acs.org

| Property | 5-Membered Ring (e.g., 1-Benzylpyrrolidin-2-one) | 8-Membered Ring (e.g., 1-Benzylazocan-5-one) | Primary Reason for Difference |

|---|---|---|---|

| Endocyclic α-C–H HAT Reactivity | High | Low (~60-fold decrease vs. 5-membered) vulcanchem.com | Increased Bond Dissociation Energy (BDE) with larger ring size. vulcanchem.com |

| Preferential Site of Oxygenation | Endocyclic α-position vulcanchem.com | Exocyclic benzylic position vulcanchem.com | Kinetic and thermodynamic factors favoring exocyclic reaction on larger, more flexible rings. vulcanchem.com |

| Transannular Interaction | Minimal | Largest in the series ijcce.ac.ir | The boat-chair conformation of the 8-membered ring brings N and C=O groups into proximity. ijcce.ac.ir |

Derivatization Strategies and Structural Modifications of 1 Benzylazocan 5 One

Synthesis of Substituted 1-Benzylazocan-5-one Analogues

The synthesis of substituted analogues of 1-Benzylazocan-5-one involves targeted modifications at various positions of the molecule. These modifications can be broadly categorized into alterations of the azocane (B75157) ring and functionalization of the benzyl (B1604629) substituent.

Modifications at the Azocane Ring

The azocane ring, being an eight-membered saturated heterocycle, presents several positions for chemical modification. These include the carbons adjacent to the carbonyl group (α-carbons), the carbon adjacent to the nitrogen atom, and other positions within the ring.

α-Carbon Functionalization: The carbons α to the ketone carbonyl (C4 and C6) are susceptible to reactions such as alkylation, acylation, or halogenation, typically via enolate or enol ether intermediates. For instance, regioselective enolate formation followed by reaction with electrophiles can introduce substituents at these positions acs.org. The presence of the benzyl group on the nitrogen can influence the electronic properties and steric accessibility of these sites.

Nitrogen-Adjacent Carbon Functionalization: Modifications at the carbon adjacent to the nitrogen atom (C1) can be achieved through various routes, though direct functionalization might be challenging without prior activation.

Ring Oxidation/Reduction: The carbonyl group itself can be reduced to an alcohol, or further modified. Other positions on the ring can potentially undergo oxidation or reduction depending on the reagents and conditions employed. For example, hydrogen atom transfer (HAT) reactions have shown that the reactivity and site selectivity for oxidation of C(sp³)–H bonds in lactams, including azocan-2-ones, can be influenced by ring size and the nature of substituents, with exocyclic α-C–H bonds becoming more important with increasing ring size acs.org.

Introduction of Heteroatoms: Analogues with additional heteroatoms (oxygen, sulfur, or nitrogen) within the eight-membered ring can be synthesized, extending the diversity of the azocane scaffold researchgate.net.

Table 1: General Strategies for Azocane Ring Modification

| Reaction Type | Typical Reagents/Conditions | Potential Outcome |

| α-Alkylation | Base (e.g., LDA, NaH), Alkyl halide | Introduction of alkyl groups at C4 or C6 |

| α-Halogenation | Halogenating agents (e.g., NBS, Br₂) | Introduction of halogen atoms at C4 or C6 |

| Carbonyl Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Formation of the corresponding alcohol |

| Enolate Chemistry | Base, Electrophile (e.g., alkyl halide, acyl halide) | Introduction of various functional groups at α-carbons |

| Oxidation | Oxidizing agents (e.g., peroxides, metal oxides) | Functionalization at various ring positions |

Functionalization of the Benzyl Moiety

The benzyl group attached to the nitrogen atom offers two primary sites for modification: the phenyl ring and the benzylic methylene (B1212753) group.

Electrophilic Aromatic Substitution: The phenyl ring can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation. The electron-donating nature of the nitrogen atom in the azocane ring might influence the reactivity and regioselectivity of these substitutions, potentially directing them to the ortho or para positions.

Benzylic Functionalization: The benzylic methylene group (–CH₂–) is activated due to its proximity to the aromatic ring and the nitrogen atom. This position can be functionalized through various methods, including:

Oxidation: Selective oxidation can convert the benzylic methylene to a carbonyl group (forming a benzoyl derivative) or further to a carboxylic acid ualberta.cawikipedia.org. Reagents like CrO₃–dmpyz or 2-iodoxybenzoic acid can achieve selective oxidation of benzylic methylene groups to carbonyls ualberta.ca.

Halogenation: The Wohl-Ziegler reaction can brominate the benzylic C–H bond ualberta.ca.

Radical Reactions: Visible light photoredox catalysis has enabled heterocyclization reactions involving benzylic C(sp³)–H functionalization rsc.orgrsc.org. Palladium-catalyzed C(sp³)–H functionalization is also a powerful tool for modifying benzylic positions in heterocyclic synthesis nih.gov.

N-Benzyl as a Protecting Group: While primarily a structural feature, the N-benzyl group can also serve as a protecting group, which can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the secondary amine, allowing for further derivatization at the nitrogen atom ualberta.ca.

Table 2: Benzylic Moiety Modifications

| Reaction Type | Typical Reagents/Conditions | Potential Outcome |

| Electrophilic Aromatic Sub. | HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination), AlCl₃/RCl (Friedel-Crafts alkylation) | Substituted phenyl rings (e.g., nitrobenzyl, bromobenzyl) |

| Benzylic Oxidation | KMnO₄, HNO₃, CrO₃–dmpyz, 2-iodoxybenzoic acid | Benzaldehyde, benzoic acid, or ketone derivatives at the benzylic position |

| Benzylic Halogenation | NBS (with light or radical initiator) | Benzylic halides |

| Photoredox Catalysis | Visible light, photocatalyst, oxidant | C–H functionalization, cyclization |

| Palladium Catalysis | Pd(0) catalyst, oxidant | C–H functionalization, C–C or C–N bond formation at benzylic position |

| Hydrogenolysis | H₂, Pd/C | Cleavage of N-benzyl group, yielding the secondary amine |

Transformations Leading to Fused Heterocyclic Systems from 1-Benzylazocan-5-one Intermediates

The presence of the ketone and amide functionalities within the azocane ring makes 1-Benzylazocan-5-one a suitable precursor for constructing fused heterocyclic systems. These transformations typically involve reactions that build additional rings onto the existing azocane scaffold.

Condensation Reactions: The ketone group can participate in condensation reactions with bifunctional reagents (e.g., hydrazines, hydroxylamines, diamines) to form fused pyrazoles, isoxazoles, or diazepines, respectively. Similarly, the amide nitrogen and adjacent carbons can be involved in annulation reactions.

Intramolecular Cyclizations: Functional groups introduced onto the azocane ring or the benzyl moiety can undergo intramolecular cyclization reactions. For instance, if a reactive group is present on the benzyl ring or at the benzylic position, it could potentially cyclize onto the azocane ring or vice versa.

Reactions Utilizing the Carbonyl and Amide: The carbonyl group can be converted into other functionalities (e.g., amines via reductive amination, oximes, hydrazones) which can then participate in cyclization reactions. The α-carbons to the carbonyl can be functionalized to provide reactive handles for ring annulation. For example, α-arylation of ketone enolates followed by intramolecular coupling can lead to fused systems conicet.gov.ar.

Ring Expansion/Contraction: While not strictly forming fused systems, ring expansion or contraction reactions can lead to related heterocyclic scaffolds that might be amenable to further annulation.

Table 3: Fused Heterocycle Formation from Cyclic Ketone/Amide Precursors

| Reaction Type | Precursor Functional Groups Involved | Resulting Fused System Examples |

| Condensation with Hydrazines/Hydroxylamines | Ketone group | Pyrazolo-azocanones, Isoxazolo-azocanones |

| Intramolecular Cyclization | Appropriately functionalized azocane ring and/or benzyl substituent | Various fused N-heterocycles |

| α-Arylation/Annulation | α-Carbon of ketone, pendant aryl halide | Benzo-fused heterocycles |

| Reactions involving α-diazo compounds | α-Carbon of amide (via diazo intermediate) | γ-Lactams (related structures) nih.gov |

Development of Libraries of Azocanone Derivatives

The creation of libraries of azocanone derivatives is crucial for high-throughput screening in drug discovery and for exploring chemical space efficiently. Strategies for library synthesis often involve parallel synthesis or diversity-oriented synthesis (DOS) approaches.

Parallel Synthesis: This involves performing a series of related reactions on a common starting material or intermediate, varying one or more reaction parameters (e.g., reagents, catalysts, solvents) to generate a collection of structurally similar compounds. For azocanone derivatives, this could involve reacting a common azocanone intermediate with a diverse set of alkyl halides, acyl chlorides, or electrophiles.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse molecules that explore a wide range of chemical space, often incorporating multiple stereocenters and varied ring systems. Applied to azocanones, this might involve initial scaffold modifications followed by diverse functionalization steps.

Solid-Phase Synthesis: Attaching the azocanone scaffold to a solid support can facilitate library synthesis by allowing for efficient washing and purification steps between reactions. This approach is common in peptide and small molecule library synthesis nih.govnih.gov.

Combinatorial Approaches: Utilizing building blocks with diverse functionalities that can be systematically combined allows for the rapid generation of numerous derivatives. For instance, varying substituents on the benzyl ring or introducing different groups at the α-carbons of the azocane ring can create a library.

Table 4: Strategies for Library Synthesis of Azocanone Derivatives

| Strategy | Key Principle | Application Example (General) |

| Parallel Synthesis | Simultaneous execution of the same reaction with different reagents/conditions. | Reacting a common azocanone intermediate with a panel of alkyl halides to produce a series of N-alkylated analogues. |

| Diversity-Oriented Syn. | Generation of structurally diverse molecules with multiple functionalization steps and chiral centers. | Multi-step functionalization of the azocane ring and benzyl group, followed by cyclization reactions to create varied scaffolds. |

| Solid-Phase Synthesis | Immobilization of the scaffold on a resin, allowing for iterative reactions and simplified purification. | Building diverse substituents onto an immobilized azocanone core via sequential coupling reactions. |

| Combinatorial Chemistry | Systematic combination of different building blocks to create a diverse set of final compounds. | Varying substituents on the benzyl ring and functionalizing the azocane ring with different groups. |

Regioselectivity and Chemoselectivity in Derivatization

Regioselectivity and chemoselectivity are critical concepts in the derivatization of 1-Benzylazocan-5-one, ensuring that reactions occur at the desired positions and functional groups.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group in the presence of others. For 1-Benzylazocan-5-one, a reagent might selectively react with the ketone carbonyl over the amide carbonyl, or with the benzylic methylene over other C–H bonds. For example, selective reduction of the ketone in the presence of the amide is often achievable with appropriate reducing agents wikipedia.orgorganic-chemistry.org. The benzyl group itself is generally stable under many reaction conditions but can be selectively modified under specific protocols.

Regioselectivity: This describes the preference for a reaction to occur at one specific position among several chemically similar possibilities within a molecule. In the azocane ring, reactions at the α-carbons to the ketone (C4 and C6) may exhibit regioselectivity depending on the enolate formation conditions. For instance, kinetic versus thermodynamic enolate formation can lead to different substitution patterns wikipedia.org. The benzyl group's phenyl ring can also undergo regioselective electrophilic substitution, typically influenced by existing substituents and reaction conditions. The presence of the N-benzyl moiety has been noted to enhance regioselectivity in C–H activation reactions in related systems nih.gov.

Factors influencing selectivity include:

Steric Effects: The bulkiness of substituents and reagents can dictate preferred reaction sites.

Electronic Effects: Electron density distribution within the molecule influences the reactivity of different atoms and functional groups.

Reaction Conditions: Choice of reagents, catalysts, solvents, temperature, and reaction time can dramatically alter selectivity. For example, Lewis acids can chelate to substrates, influencing the regioselectivity of cyclization reactions acs.org.

Substrate Structure: The inherent conformational preferences of the eight-membered azocane ring can also play a role in directing reactions.

Spectroscopic and Analytical Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For a molecule like 1-Benzylazocan-5-one, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of 1-Benzylazocan-5-one is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the azocane (B75157) ring. The five protons of the phenyl group would typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) would resonate as a singlet further downfield than typical aliphatic protons due to the influence of the adjacent nitrogen and aromatic ring. The ten protons on the azocane ring would appear as complex multiplets in the aliphatic region, with those protons alpha to the nitrogen and the carbonyl group being shifted downfield relative to the others.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For 1-Benzylazocan-5-one, 11 distinct signals are expected (assuming the ortho/meta carbons of the phenyl ring are equivalent due to free rotation). The most downfield signal would be that of the carbonyl carbon (C=O), typically appearing around δ 200-215 ppm for ketones. libretexts.org The carbons of the aromatic ring would resonate in the δ 120-140 ppm range. The benzylic carbon and the carbons of the azocane ring would appear in the upfield aliphatic region, with those adjacent to the nitrogen and carbonyl group showing characteristic downfield shifts.

Expected ¹H and ¹³C NMR Data for 1-Benzylazocan-5-one

| Atom | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

| C2/C8 (α to N) | Multiplet | ~55-65 |

| C3/C7 | Multiplet | ~25-35 |

| C4/C6 (α to C=O) | Multiplet | ~40-50 |

| C5 (C=O) | - | ~205-215 |

| Benzylic CH₂ | Singlet | ~60-70 |

| Aromatic C (ipso) | - | ~135-140 |

| Aromatic C (ortho, meta, para) | Multiplet (7.2-7.4) | ~127-130 |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing connectivity. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For 1-Benzylazocan-5-one, COSY would reveal the sequence of protons within the azocane ring. For instance, the protons on C2 would show a correlation to the protons on C3, which in turn would correlate with the protons on C4, establishing the -CH₂-CH₂-CH₂- fragments on both sides of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. thieme-connect.de This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals from the ¹H and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different spin systems and identify quaternary (non-protonated) carbons. thieme-connect.de Key expected HMBC correlations for 1-Benzylazocan-5-one would include:

A correlation from the benzylic protons (Ar-CH₂) to the azocane ring carbons C2 and C8, confirming the N-benzyl linkage.

Correlations from the protons on C4 and C6 to the carbonyl carbon (C5), definitively placing the ketone at the 5-position.

Correlations from the benzylic protons to the ipso-carbon of the phenyl ring, connecting the aliphatic and aromatic parts of the molecule.

Expected Key 2D NMR Correlations for 1-Benzylazocan-5-one

| Experiment | Correlating Protons (¹H) | Correlating Atoms | Structural Information Confirmed |

| COSY | H2 ↔ H3, H3 ↔ H4 | H7 ↔ H8, H6 ↔ H7 | Connectivity within the aliphatic ring fragments. |

| HSQC | Benzylic-H | Benzylic-C | Direct C-H bond assignments. |

| Aromatic-H | Aromatic-C | ||

| Aliphatic-H | Aliphatic-C | ||

| HMBC | Benzylic-H | C2, C8, ipso-C | N-benzyl linkage and connection to the aromatic ring. |

| H4, H6 | C5 (C=O) | Position of the ketone functional group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to several decimal places). researchgate.net This precision allows for the determination of the elemental formula of a compound. For 1-Benzylazocan-5-one (C₁₄H₁₉NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data for 1-Benzylazocan-5-one

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉NO |

| Nominal Mass | 217 |

| Monoisotopic Mass | 217.14666 |

| Expected [M+H]⁺ Ion | 218.15399 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation. nih.gov The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of 1-Benzylazocan-5-one would be expected to show characteristic losses related to its structural features. A primary fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, which is a hallmark of benzyl groups. Other fragmentations could involve cleavages of the azocane ring, such as alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.

Plausible Fragmentation Pathways in MS/MS for 1-Benzylazocan-5-one

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 218.15 | 91.05 | C₇H₉N₅O | Tropylium ion (C₇H₇)⁺ |

| 218.15 | 120.08 | C₇H₇ | [M-benzyl]⁺ |

| 218.15 | 190.14 | CO | Loss of carbonyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. rsc.org It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of 1-Benzylazocan-5-one would be dominated by a few key absorption bands. The most prominent feature would be a strong, sharp absorption corresponding to the C=O stretching vibration of the ketone. For a medium-sized ring ketone like an azocanone, this peak is expected around 1700-1715 cm⁻¹. qiboch.com Other significant absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule and C=C stretching vibrations from the benzene (B151609) ring. mit.edu

Expected Characteristic IR Absorption Bands for 1-Benzylazocan-5-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic (Benzene Ring) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Azocane Ring) |

| 1700 - 1715 | C=O Stretch | Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic (Benzene Ring) |

| 1100 - 1250 | C-N Stretch | Tertiary Amine |

Lack of Publicly Available Crystallographic Data for 1-Benzylazocan-5-one

Despite a thorough search of scientific literature and crystallographic databases, no experimental data from X-ray crystallography studies on the compound 1-Benzylazocan-5-one could be located. Consequently, the detailed structural analysis and data tables requested for the solid-state determination of this specific molecule cannot be provided.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method yields fundamental data such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding the molecule's conformation, bond lengths, and bond angles in the solid state.

Searches were conducted across major chemical and crystallographic repositories, including inquiries for crystal structure determination and X-ray diffraction analysis of 1-Benzylazocan-5-one. However, these searches did not yield any published reports or database entries containing the specific crystallographic parameters for this compound.

Therefore, the section on "X-ray Crystallography for Solid-State Structure Determination" cannot be composed with the required scientific accuracy and detail as the primary research data is not available in the public domain.

Theoretical and Computational Studies on 1 Benzylazocan 5 One

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and dynamic behavior of molecules. These studies help identify the most stable spatial arrangements (conformations) and how the molecule changes its shape.

Energy Minimization and Conformational Search

The initial step in understanding a molecule's structure involves energy minimization, a process that refines a starting molecular geometry to find a local energy minimum, representing a more stable conformation plos.orgwikipedia.org. A conformational search systematically explores the potential energy surface of the molecule to identify all accessible low-energy conformers. This is particularly important for cyclic molecules like azocanones, which can adopt various ring puckers and substituent orientations ethz.chlibretexts.orglibretexts.orgwikipedia.orgmaricopa.edu. Techniques such as systematic searches, random searches, or algorithms like the distance geometry method are employed to generate a diverse set of initial conformers, which are then energy-minimized. The resulting conformers are then ranked by their calculated energies to identify the most stable ones.

Table 1: Typical Conformational Analysis Parameters

| Parameter | Description | Typical Units | Example Range (Hypothetical) |

| Conformer Energy | Potential energy of a specific 3D arrangement of atoms. | kcal/mol, kJ/mol | -30 to -50 |

| Relative Energy | Energy difference between a conformer and the most stable conformer. | kcal/mol, kJ/mol | 0 to 5 |

| Dihedral Angle | Angle between two intersecting planes defined by three atoms on one side of a bond and three on the other. | Degrees | 0 to 360 |

| Steric Strain | Energy cost due to close proximity of non-bonded atoms. | kcal/mol, kJ/mol | 0 to 10 |

| Torsional Strain | Energy cost due to rotation around a single bond, often related to eclipsing interactions. | kcal/mol, kJ/mol | 0 to 5 |

| Population (%) | Percentage of molecules existing in a specific conformation at a given temperature. | % | 0 to 100 |

Dynamics Simulations to Explore Molecular Flexibility

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior, allowing researchers to observe how molecules move and change shape over time plos.orgwikipedia.orgnih.govmdpi.com. By integrating Newton's equations of motion, MD simulations track the trajectories of atoms, revealing the dynamic flexibility of the molecule. For 1-Benzylazocan-5-one, MD simulations could be used to:

Observe Ring Dynamics: Study the interconversion between different ring puckers of the azocane (B75157) ring.

Analyze Rotational Freedom: Investigate the rotation around the benzyl (B1604629) group's C-N bond and the C-C bonds connecting it to the ring.

Identify Transient Structures: Capture short-lived conformations that might be missed by static energy minimization.

Assess Stability: Evaluate the stability of different conformers over extended simulation times.

These simulations are typically performed using force fields that describe the potential energy of the system based on atomic interactions mdpi.comuams.edu. Parameters such as temperature, pressure, and simulation time step are critical for obtaining meaningful results plos.org.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to obtain highly accurate descriptions of molecular electronic structure, properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations are widely used to determine the electronic distribution, molecular orbitals (HOMO/LUMO), electrostatic potential (MEP), and bond properties of molecules researchgate.netmdpi.commdpi.comyoutube.com. For 1-Benzylazocan-5-one, DFT can predict:

Electronic Structure: The distribution of electron density, identifying areas of high and low electron concentration, which are indicative of nucleophilic and electrophilic sites, respectively.

Reactivity: By analyzing frontier molecular orbitals (HOMO and LUMO) and calculating activation energies for potential reactions, DFT can predict the molecule's susceptibility to chemical transformations researchgate.netmdpi.com.

Bond Dissociation Enthalpies (BDEs): For radical-based reactions, BDEs of various C-H bonds can be computed to predict preferred sites of hydrogen atom abstraction acs.org.

Molecular Properties: Properties such as dipole moment, polarizability, and hyperpolarizability can be calculated, providing insights into the molecule's behavior in electric fields or its potential for nonlinear optical applications.

The choice of functional and basis set in DFT calculations significantly impacts accuracy and computational cost youtube.com. Common functionals like B3LYP, PBE, or M06-2X, paired with basis sets ranging from minimal (e.g., 3-21G) to more extensive ones (e.g., 6-311+G(d,p)), are typically used.

Calculation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Predicted vibrational frequencies and intensities can be compared to experimental IR spectra to identify functional groups and confirm the presence of specific bonds within 1-Benzylazocan-5-one researchgate.netmdpi.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculated chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra, aiding in the assignment of signals and structural elucidation researchgate.netmdpi.commdpi.com.

Other Spectroscopic Properties: Calculations can also extend to UV-Vis absorption spectra and Raman spectra, providing a comprehensive computational characterization.

Table 2: Example of Predicted Spectroscopic Parameters (Hypothetical)

| Spectroscopic Technique | Property Calculated | Unit | Predicted Value (Hypothetical) | Experimental Value (if available) |

| IR Spectroscopy | C=O Stretch | cm⁻¹ | 1710 | 1715 |

| IR Spectroscopy | C-N Stretch | cm⁻¹ | 1150 | 1145 |

| ¹H NMR Spectroscopy | CH₂ (ring) | ppm | 3.5-4.0 | 3.6-4.1 |

| ¹³C NMR Spectroscopy | C=O Carbonyl | ppm | 205 | 208 |

| ¹H NMR Spectroscopy | Benzyl CH₂ | ppm | 4.8 | 4.7 |

1 Benzylazocan 5 One As a Key Synthetic Intermediate

Building Block for Complex Polycyclic Systems

The construction of complex polycyclic systems often relies on the strategic assembly of smaller molecular fragments. Multicomponent reactions (MCRs) and cascade reactions are particularly valuable in this regard, as they allow for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation acsgcipr.orgnih.govresearchgate.netwikipedia.orgcaltech.edu. These reactions are highly convergent, often leading to increased atom economy and reduced synthetic steps, making them efficient tools for total synthesis and the creation of diverse molecular libraries acsgcipr.orgnih.govcaltech.edu.

While MCRs and cascade reactions are well-established for building complex polycyclic structures and natural products wikipedia.orgacsgcipr.orgnih.govresearchgate.netcaltech.edu, the specific role of 1-Benzylazocan-5-one as a building block in the synthesis of such systems was not explicitly detailed in the reviewed literature. Its potential as a building block would likely stem from its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to the annulation of new rings onto its existing azocane (B75157) core.

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more chemical transformations that occur consecutively without the isolation of intermediates wikipedia.orgnih.gov. These reactions are highly efficient, reducing reaction times, waste generation, and purification efforts wikipedia.orgacsgcipr.org. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single pot to form a product acsgcipr.orgnih.govwikipedia.org. These methodologies are celebrated for their ability to rapidly assemble complex molecules with high atom and step economy, making them invaluable in medicinal chemistry, drug discovery, and the synthesis of natural products acsgcipr.orgnih.govcaltech.edu.

The provided search results extensively discuss the principles and applications of cascade and multicomponent reactions, highlighting their efficiency, sustainability, and versatility in creating diverse chemical entities wikipedia.orgacsgcipr.orgnih.govresearchgate.netwikipedia.orgcaltech.edunih.govbeilstein-journals.orgprinceton.edu. However, the specific literature reviewed did not present direct examples or studies detailing the participation of 1-Benzylazocan-5-one in such cascade or multicomponent reaction sequences. While its functional groups (ketone, benzyl (B1604629) amine precursor if reduced) could theoretically enable participation in various MCRs or cascade sequences, explicit examples involving this particular compound were not identified.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The reactivity of the carbonyl group and the adjacent methylene (B1212753) positions within the azocane (B75157) ring presents numerous opportunities for novel catalytic transformations. Current research into the catalysis of cyclic ketones and lactams provides a framework for these potential explorations.

Future work could focus on asymmetric catalysis to introduce chirality, a critical aspect for pharmacologically active molecules. For instance, chiral iridium catalysts have been successfully used in combination with Lewis acids and bases to produce chiral eight-membered lactams with high efficiency and selectivity through dipolar cyclization/fragmentation strategies. chinesechemsoc.orgchinesechemsoc.org Similar methodologies could be adapted for 1-Benzylazocan-5-one to control its stereochemistry.

Another avenue involves C-H functionalization. Rhodium-catalyzed [4+2+2] cyclization has been developed for forming eight-membered lactams, demonstrating the feasibility of complex ring constructions under catalytic conditions. rsc.org Exploring such reactions with 1-Benzylazocan-5-one could lead to novel fused heterocyclic systems. Furthermore, direct dehydrogenation of the cyclic ketone moiety, a reaction achieved with palladium catalysts on other cyclic ketones to yield enones, could introduce unsaturation into the ring, providing a handle for further functionalization. nih.gov Copper-based catalysts, known to facilitate the ammoxidation of cyclic ketones to dinitriles, could also be investigated to transform the ketone group into other valuable functionalities. nih.gov

A particularly innovative approach would be the skeletal metalation of the lactam. Recent studies have shown that nickel(0) precursors can mediate a carbonyl-to-nickel exchange in 4- to 8-membered lactams, forming well-defined organonickel reagents. nih.gov Applying this to 1-Benzylazocan-5-one could enable unprecedented ring expansion or atom swap processes.

Table 1: Potential Catalytic Transformations for 1-Benzylazocan-5-one

| Transformation | Potential Catalyst Type | Desired Outcome | Relevant Research |

| Asymmetric Synthesis | Chiral Iridium or Rhodium Complexes | Enantiomerically pure lactams | chinesechemsoc.orgchinesechemsoc.org |

| C-H Functionalization | Rhodium(III) Complexes | Fused heterocyclic systems | rsc.org |

| Aerobic Dehydrogenation | Palladium(II) Complexes | α,β-Unsaturated lactam (enone) | nih.gov |

| Ammoxidation | Copper-based Catalysts | Dinitrile derivatives | nih.gov |

| Skeletal Metalation | Nickel(0) Complexes | Organonickel intermediates for ring editing | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules, including alkaloids and other heterocycles, is increasingly benefiting from the adoption of flow chemistry and automation. numberanalytics.comnumberanalytics.com These technologies offer improved reaction efficiency, safety, and scalability. scielo.br Given that 1-Benzylazocan-5-one serves as a precursor to alkaloids like pyrrolizidine (B1209537), its synthesis and subsequent transformations are prime candidates for integration into continuous flow processes. wikipedia.org

A future research goal would be to develop a multi-step, continuous flow synthesis of pyrrolizidine or other complex targets starting from simple precursors, with 1-Benzylazocan-5-one as a key intermediate. This approach, successfully demonstrated in the synthesis of the alkaloid (±)-oxomaritidine, involves pumping reagents through columns containing immobilized catalysts and scavengers, streamlining the entire sequence. syrris.jprsc.org Such a process would eliminate the need for manual purification of intermediates, drastically reducing time and waste.

Furthermore, the broader field of automated synthesis for generating libraries of heterocyclic compounds could be applied. numberanalytics.comresearchgate.net Robotic systems can perform reactions in parallel, enabling high-throughput screening of reaction conditions or the creation of a diverse set of 1-Benzylazocan-5-one derivatives. numberanalytics.comacs.org By using pre-packed capsules of reagents and an automated synthesis console, complex, multi-step sequences could be executed with minimal user intervention, accelerating the discovery of new molecules with desired properties. rsc.org

Exploration of Bio-orthogonal Reactivity

Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org The functional groups within 1-Benzylazocan-5-one, specifically the ketone, offer a clear entry point into this field.

The most established bio-orthogonal reaction for ketones is their condensation with amine nucleophiles like hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively. nih.govpitt.eduresearchgate.net This reaction is highly selective and has been widely used for labeling biomolecules. biosyn.com Future research could involve synthesizing derivatives of 1-Benzylazocan-5-one and studying their ligation with probes containing hydrazide or aminooxy functionalities. The kinetics and stability of the resulting conjugate would be of key interest.

While less common, the tertiary amine could also be a target for bio-orthogonal transformations. For example, controlled oxidation of tertiary amines has been explored as a method for bioconjugation, representing a potential "umpolung" strategy where the nucleophilic amine is converted into an electrophilic handle. researchgate.net Developing a selective oxidation of the nitrogen atom in 1-Benzylazocan-5-one that is orthogonal to biological systems would be a novel and challenging research direction. The success of such strategies would depend on achieving high specificity and kinetics suitable for biological applications. pitt.edu

Table 2: Potential Bio-orthogonal Reactions of 1-Benzylazocan-5-one

| Functional Group | Bio-orthogonal Partner | Resulting Linkage | Key Features |

| Ketone (C5=O) | Hydrazide (R-NHNH₂) | Hydrazone | Well-established, stable linkage, kinetically favorable under specific conditions. nih.govbiosyn.com |

| Ketone (C5=O) | Aminooxy (R-ONH₂) | Oxime | Stable linkage, often with favorable kinetics compared to hydrazones. nih.govpitt.edu |

| Tertiary Amine (N1) | Oxidizing Agent / Probe | Oxidized intermediate for ligation | Hypothetical, requires development of a highly selective and orthogonal oxidation. researchgate.net |

Advanced Materials Science Applications (Hypothetical)

The structure of 1-Benzylazocan-5-one makes it a compelling, albeit hypothetical, monomer for the synthesis of advanced materials, particularly novel polyamides. The field of polymer chemistry has seen a surge in the use of "designer" lactam monomers to create polyamides with tailored properties for specific applications, moving beyond traditional materials like nylon-6. nih.gov

The most direct application would be the ring-opening polymerization (ROP) of 1-Benzylazocan-5-one. nrel.gov The polymerization of lactams is a versatile method for producing polyamides, and the incorporation of a monomer with an eight-membered ring and a bulky N-benzyl substituent would be expected to yield a polymer with unique characteristics. researchgate.netresearchgate.net These might include high thermal stability, altered mechanical strength, and different solubility profiles compared to existing polyamides, stemming from the heterocyclic nature of the repeating unit. numberanalytics.comnumberanalytics.comrsc.org The isopropylene and methyl side groups in limonene-lactam, for instance, lead to novel polyamides, suggesting that the unique substituents of a polymerized 1-Benzylazocan-5-one could also yield high-performance materials. d-nb.info

Future research would involve investigating the conditions for the ROP of 1-Benzylazocan-5-one, likely using anionic or cationic initiators, and characterizing the resulting polyamide. Key properties to study would include molecular weight distribution, thermal behavior (glass transition and melting temperatures), and mechanical properties. The presence of the benzyl (B1604629) group could also offer a site for post-polymerization modification, further expanding the functional space of the material.

Q & A

Q. How should researchers address ethical and reproducibility challenges when sharing data on 1-Benzylazocan-5-one?

- Methodology: Anonymize datasets containing sensitive information (e.g., patient-derived data) via de-identification. Use repositories like Zenodo or Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cite IRB approvals for human/animal studies .

Tables: Key Analytical Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.